molecular formula C5H9FO4 B12672048 2-Deoxy-2-fluoro-beta-D-ribofuranose CAS No. 125155-47-7

2-Deoxy-2-fluoro-beta-D-ribofuranose

Cat. No.: B12672048
CAS No.: 125155-47-7
M. Wt: 152.12 g/mol
InChI Key: RTUWTJAKZMHWBQ-TXICZTDVSA-N
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Description

2-Deoxy-2-fluoro-beta-D-ribofuranose is a fluorinated sugar derivative that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is a modified form of ribose, where the hydroxyl group at the 2’ position is replaced by a fluorine atom. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-fluoro-beta-D-ribofuranose typically involves multiple steps, starting from readily available sugar derivatives. One common method involves the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside, followed by reaction with silylated 5-fluorouracil and further modifications of the sugar moiety . The overall yield of this process is approximately 7.6% over nine steps.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial methods would likely focus on cost-effective and scalable processes, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-fluoro-beta-D-ribofuranose undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include brominating agents, silylated nucleobases, and various catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with silylated 5-fluorouracil yields a nucleoside analogue with potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxy-2-fluoro-beta-D-ribofuranose stands out due to its specific fluorine substitution at the 2’ position, which imparts unique stability and reactivity characteristics. This makes it particularly valuable in applications requiring enhanced resistance to enzymatic degradation and precise molecular targeting .

Properties

CAS No.

125155-47-7

Molecular Formula

C5H9FO4

Molecular Weight

152.12 g/mol

IUPAC Name

(2R,3R,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol

InChI

InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4-,5-/m1/s1

InChI Key

RTUWTJAKZMHWBQ-TXICZTDVSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)O)F)O)O

Canonical SMILES

C(C1C(C(C(O1)O)F)O)O

Origin of Product

United States

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